molecular formula C20H19Cl2N3O2S B3705902 3-(2,4-dichlorophenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide

3-(2,4-dichlorophenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide

Cat. No.: B3705902
M. Wt: 436.4 g/mol
InChI Key: GBXUUHCEVXOIEU-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,4-dichlorophenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide” is an organic compound containing multiple functional groups, including an acrylamide group, an isobutyrylamino group, and a dichlorophenyl group. These functional groups suggest that the compound could have potential biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate dichlorophenyl and isobutyrylamino precursors. The exact synthesis route would depend on the specific reactions used and the order in which the functional groups are introduced .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acrylamide group suggests the compound might have planar sections, while the dichlorophenyl group is likely to be aromatic .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acrylamide group could potentially undergo reactions with nucleophiles, and the dichlorophenyl group might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, if this compound is a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling “3-(2,4-dichlorophenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further studied as a potential therapeutic agent .

Properties

IUPAC Name

N-[3-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]carbamothioylamino]phenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O2S/c1-12(2)19(27)23-15-4-3-5-16(11-15)24-20(28)25-18(26)9-7-13-6-8-14(21)10-17(13)22/h3-12H,1-2H3,(H,23,27)(H2,24,25,26,28)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXUUHCEVXOIEU-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-dichlorophenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide
Reactant of Route 2
Reactant of Route 2
3-(2,4-dichlorophenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide
Reactant of Route 3
Reactant of Route 3
3-(2,4-dichlorophenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide
Reactant of Route 4
Reactant of Route 4
3-(2,4-dichlorophenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide
Reactant of Route 5
Reactant of Route 5
3-(2,4-dichlorophenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide
Reactant of Route 6
Reactant of Route 6
3-(2,4-dichlorophenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.